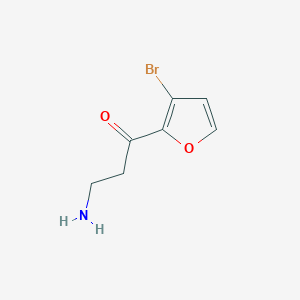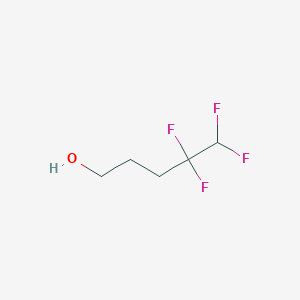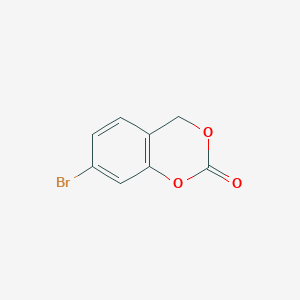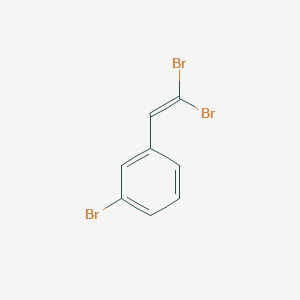
4-tert-Butyl-1-ethynylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-ethynylcyclohexan-1-amine is a chemical compound with the molecular formula C12H19N It is characterized by the presence of a tert-butyl group, an ethynyl group, and an amine group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-ethynylcyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by amination. One common method involves the reaction of 4-tert-butylcyclohexanone with an ethynylating agent under basic conditions to introduce the ethynyl group. This is followed by the reduction of the resulting intermediate to obtain the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-tert-butyl-1-ethynylcyclohexanone or 4-tert-butyl-1-ethynylcyclohexanol.
Reduction: Formation of 4-tert-butyl-1-ethylcyclohexan-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
4-tert-Butyl-1-ethynylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanone: Similar structure but lacks the ethynyl and amine groups.
trans-1-tert-butyl-4-methylcyclohexane: Similar cyclohexane ring structure but different substituents.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexan-1-amine is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C12H21N |
|---|---|
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
4-tert-butyl-1-ethynylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10H,6-9,13H2,2-4H3 |
Clé InChI |
IDYSZDMRRABNPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)



![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)






![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)

